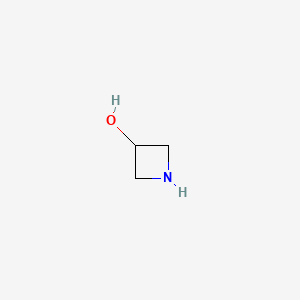

Azetidin-3-ol

描述

Historical Context and Early Studies of Azetidine (B1206935) Ring Systems

The study of azetidine and its derivatives has a rich history, dating back to the late 19th and early 20th centuries. Early investigations into four-membered nitrogen-containing heterocycles were often characterized by the challenges associated with their synthesis and handling due to inherent ring strain. Current time information in Bangalore, IN. Initial synthetic routes typically involved intramolecular cyclization reactions, though these methods were often limited in scope and efficiency. chemimpex.com The development of more robust synthetic strategies, such as photochemical [2+2] cycloadditions (the aza Paternò–Büchi reaction), ring-expansion reactions, and the reduction of β-lactams, has significantly advanced the accessibility of the azetidine core. chemimpex.comscienceopen.com These methodological advancements have been crucial in unlocking the potential of azetidine-containing molecules in various scientific disciplines.

Significance of Four-Membered Heterocycles in Contemporary Chemistry

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, have garnered considerable attention in modern chemistry, particularly in the realm of medicinal chemistry. cymitquimica.commedchemexpress.com Their compact, three-dimensional structures offer a unique design element for creating novel molecular architectures. invivochem.com The incorporation of a four-membered ring can favorably influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. invivochem.comgoogle.commedchemexpress.com Furthermore, these strained rings can act as bioisosteres for more common functional groups, providing a strategy to modulate biological activity and explore new chemical space. invivochem.comresearchgate.net The inherent ring strain of azetidines, while contributing to their synthetic challenges, also imparts a unique reactivity that can be harnessed for further chemical transformations. acs.org

Overview of Azetidin-3-ol as a Key Building Block and Scaffold

This compound, a heterocyclic compound featuring a four-membered ring with a hydroxyl group at the 3-position, has emerged as a particularly valuable building block in organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, allows for a wide range of chemical modifications. cymitquimica.com This versatility makes it an ideal starting material for the synthesis of more complex, substituted azetidine derivatives.

The hydroxyl group can undergo reactions typical of alcohols, such as esterification, while the nitrogen atom can be functionalized through various N-alkylation or N-acylation reactions. cymitquimica.com The strategic use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group for the nitrogen, allows for selective reactions at either the nitrogen or the oxygen atom. chemicalbook.com For instance, 1-Boc-3-hydroxyazetidine is a common intermediate that facilitates a wide array of synthetic transformations. afinechem.com

The utility of this compound extends to its role as a linker in the construction of complex biomolecules. It has been employed as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker in the development of proteolysis-targeting chimeras (PROTACs). invivochem.commedchemexpress.com

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₃H₈ClNO |

| Molecular Weight | 109.55 g/mol |

| Melting Point | 90-92 °C |

| Boiling Point | 170.7 °C at 760 mmHg |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Data sourced from a commercially available hydrochloride salt of this compound. invivochem.com |

Research Trajectories and Future Perspectives for this compound

The application of this compound and its derivatives in medicinal chemistry continues to be an active area of research. Its incorporation into drug candidates has been shown to improve pharmacokinetic profiles and can lead to enhanced biological activity. For example, derivatives of this compound have been investigated for their potential as antitumor and antimicrobial agents. The synthesis of 1-(ethylsulfonyl)this compound (B13983427) is a key step in the preparation of Baricitinib, a Janus kinase (JAK) inhibitor. vulcanchem.com

Recent studies have also explored the use of this compound derivatives as bioisosteres for other cyclic systems. For instance, 3-hydroxymethyl-azetidine has been identified as an effective bioisostere for pyrrolidin-3-ol in the development of potent polymerase theta inhibitors. nih.gov

Future research is likely to focus on the development of novel and more efficient synthetic routes to enantiomerically pure this compound and its derivatives. The exploration of its use in the design of new chemical entities for a broader range of therapeutic targets is also a promising avenue. The continued investigation into the unique chemical and biological properties of this versatile scaffold will undoubtedly lead to further innovations in both synthetic and medicinal chemistry.

Table 2: Examples of N-Substituted this compound Derivatives in Research

| Compound Name | Application/Significance |

| 1-Benzhydrylthis compound (B14779) | A key intermediate in the synthesis of various pharmaceuticals, including antiepileptic and antihypertensive drugs. acs.org |

| 1-(Ethylsulfonyl)this compound | An essential intermediate in the synthesis of the JAK inhibitor, Baricitinib. vulcanchem.com |

| 1-Tosylthis compound | Explored in medicinal chemistry for the development of enzyme and receptor inhibitors. ontosight.ai |

| 3-Cyclobutylthis compound | Studied for its potential biological activities, including antimicrobial and antiviral properties. |

Structure

3D Structure

属性

IUPAC Name |

azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFCJXSQQHBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363837 | |

| Record name | Azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45347-82-8 | |

| Record name | Azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYAZETIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Azetidin 3 Ol and Its Derivatives

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key strategy for constructing the strained four-membered azetidine (B1206935) ring. This approach involves the formation of a bond between a nitrogen atom and a carbon atom within the same molecule, often facilitated by a leaving group or the opening of a strained ring.

Enantioselective and Diastereoselective Cyclizations

The synthesis of enantiopure azetidin-3-ol derivatives can be achieved through diastereoselective photocyclization reactions. Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines, derived from (−)-8-aminomenthol, undergo irradiation to yield this compound derivatives. acs.orgnih.govresearchgate.net The diastereoselectivity of this Yang photocyclization is dependent on the substituents on the nitrogen atom. While N-allyl-substituted derivatives produce two of the four possible diastereomers, N-benzyl derivatives exhibit complete diastereoselectivity, affording a single diastereomer. acs.orgnih.gov Subsequent removal of the menthol (B31143) auxiliary leads to the formation of enantiopure 2,3-disubstituted this compound derivatives. acs.orgnih.gov

Ring-Closing Reactions from Substituted Precursors

The formation of the azetidine ring can be accomplished through the intramolecular cyclization of appropriately substituted acyclic precursors. A common method involves the nucleophilic displacement of a leaving group, such as a halide or a sulfonate ester, by an amino group. acs.org For instance, γ-amino alcohols can be converted to the corresponding N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, which then undergoes intramolecular cyclization in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to yield 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org Another approach utilizes the intramolecular Mitsunobu reaction of D-glucose-derived precursors to form the azetidine ring with high stereoselectivity. vulcanchem.com

Lewis Acid Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

A novel and efficient method for the synthesis of azetidines involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govnih.govresearchgate.net Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for this transformation, promoting the C3-selective intramolecular aminolysis to afford azetidines in high yields. nih.govnih.govresearchgate.net This reaction proceeds with excellent regioselectivity for the 4-exo-tet cyclization, even in the presence of acid-sensitive functional groups. nih.govresearchgate.net Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from the cis-epoxy amine. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| La(OTf)₃ | cis-3,4-epoxy amine | Azetidine derivative | 81 | nih.govresearchgate.net |

Metal-Catalyzed and Organocatalyzed Syntheses

Metal-catalyzed and organocatalyzed reactions have emerged as powerful tools for the synthesis of this compound and its derivatives, offering high efficiency and stereocontrol.

Gold-Catalyzed Alkyne Intermolecular Oxidation for Azetidin-3-ones

Gold catalysis provides a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable precursors to azetidin-3-ols. nih.govscientific.netthieme-connect.com This method involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govthieme-connect.com The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov This approach is notable for its use of readily available alkynes as an alternative to hazardous α-diazo ketones. nih.gov The use of a t-butanesulfonyl protecting group allows for the synthesis of azetidin-3-ones with high enantiomeric excess and can be easily removed under acidic conditions. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Au(I) complex / N-oxide | Chiral N-propargylsulfonamide | Chiral Azetidin-3-one (B1332698) | 72 | >98 | nih.gov |

Palladium-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination is a versatile method for the synthesis of azetidines. rsc.orgorganic-chemistry.orgnih.gov In one example, a chiral azetidine was synthesized via the palladium-catalyzed asymmetric allylation of an azalactone with 4-styryl-1,3-dioxolan-2-one. rsc.org The resulting intermediate, after acetylation, undergoes palladium-catalyzed allylic amination to enantioselectively form the azetidine ring. rsc.org Furthermore, the use of aqueous ammonia (B1221849) as the nitrogen source in palladium-catalyzed allylic amination has been shown to be effective for the synthesis of primary amines, a reaction that can be adapted for the formation of azetidine derivatives. organic-chemistry.orgnih.gov An asymmetric version of this reaction has been developed, demonstrating the potential for enantioselective synthesis. organic-chemistry.org

| Catalyst System | Nucleophile | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| [PdCl(η³-allyl)]₂ / (R)-BINAP | Aqueous Ammonia | Allylic Acetate (B1210297) | Primary Allylic Amine | High | 87 | organic-chemistry.org |

| Pd(OAc)₂ / Chiral Ligand | Azlactone | 4-styryl-1,3-dioxolan-2-one | Chiral Azetidine | High | High | rsc.org |

Tantalum Catalyzed Hydroaminoalkylation

A notable method for the synthesis of substituted azetidines involves tantalum-catalyzed hydroaminoalkylation. rsc.orgdoi.org This approach facilitates the direct alkylation of unprotected secondary amines through the functionalization of a C-H bond adjacent to the nitrogen atom. researchgate.net The process is atom-economical and offers excellent regio- and diastereoselectivity. ubc.ca

Researchers have demonstrated that this protocol can be employed in a one-pot alkylation/cyclization procedure to generate β-alkylated N-heterocycles, including 3-methylated azetidines. ubc.ca The reaction typically involves the hydroaminoalkylation between an amine, such as 130, and an alkene, 131, in the presence of a specific tantalum catalyst like 132. This forms an intermediate (133) which subsequently undergoes cyclization under specific conditions (e.g., using TsF and DBU at 130 °C) to yield the corresponding azetidine derivative (134). rsc.org

Table 1: Tantalum-Catalyzed Synthesis of Azetidine Derivatives rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Cyclization Agents | Product |

|---|

This methodology represents a powerful tool for creating substituted azetidines from simple, readily available starting materials. rsc.orgubc.ca

Copper Carbenoid N–H Insertion Reactions

Copper-catalyzed carbenoid N–H insertion reactions provide a streamlined and highly stereoselective route to chiral cis-2,4-disubstituted azetidin-3-ones, which are direct precursors to azetidin-3-ols. researchgate.netnih.gov This method typically starts from amino acid precursors, which are converted into α,α'-dialkyl-α-diazoketones. nih.gov

The key step is the intramolecular N–H insertion of a copper carbenoid, generated from the diazoketone, into the amine's N-H bond. researchgate.net This cyclization proceeds with high stereoselectivity, yielding cis-2,4-disubstituted azetidin-3-ones as single diastereoisomers. These intermediates can then be readily converted into a variety of fully substituted azetidines. researchgate.net While related rhodium-catalyzed insertions are also known, copper catalysis has proven effective for this transformation. nih.gov A similar strategy involving gold-catalyzed intramolecular N-H insertion of α-oxo gold carbenes has also been developed for synthesizing chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov

Organocatalytic Approaches (e.g., Aza-Henry Reaction)

Organocatalysis offers powerful strategies for the asymmetric synthesis of functionalized azetidines. The aza-Henry reaction, also known as the nitro-Mannich reaction, is a prime example. frontiersin.org This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine and creating up to two new chiral centers. frontiersin.org

A significant application of this method is the enantioselective synthesis of a potent GlyT1 inhibitor. nih.gov In this synthesis, an asymmetric aza-Henry reaction between a 3-nitroazetidine (B1651686) donor and an imine is catalyzed by a chiral bis(amidine) [BAM] proton catalyst. nih.gov This key step delivers the desired tertiary nitroalkane intermediate with high enantiomeric excess (92% ee). nih.gov Subsequent reductive denitration of this intermediate provides the core aminomethyl azetidine structure, which is then converted to the final target molecule. nih.gov The use of organocatalysts like chiral guanidine–amides has also been explored to promote aza-Henry reactions with high stereoselectivity. mdpi.com

Table 2: Enantioselective Aza-Henry Reaction for Azetidine Synthesis nih.gov

| Nitroalkane | Imine | Organocatalyst | Product | Enantiomeric Excess (ee) |

|---|

Transformations from Azetidin-3-one Intermediates

Azetidin-3-ones are versatile intermediates in the synthesis of this compound and its derivatives. nih.govresearchgate.net Their carbonyl group allows for a range of transformations, including additions, alkylations, and reductions.

Addition Reactions to Azetidin-3-one

Addition reactions to the C3 position of the azetidine ring can be achieved using azetidin-3-one derivatives. A notable example is the aza-Michael addition of various NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This key substrate is prepared from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. mdpi.comresearchgate.net

The subsequent conjugate addition of nucleophiles like azetidine, pyrrolidine (B122466), or pyrazoles, typically in the presence of a base like DBU, yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This method provides an efficient route to new heterocyclic amino acid derivatives containing the azetidine scaffold. mdpi.comnih.gov

Regio- and Stereoselective Alkylation of Azetidin-3-ones

The regio- and stereoselective alkylation of azetidin-3-ones allows for the controlled introduction of substituents at the C4 position. A successful strategy involves a multi-step sequence starting from a 1,2-disubstituted azetidin-3-one, such as 1-benzhydryl-2-methoxymethylazetidin-3-one. researchgate.netresearchgate.net

The process includes:

Imination: The ketone at C3 is converted to an imine. researchgate.netresearchgate.net

Alkylation: The resulting imino-azetidine is alkylated under kinetic control conditions. This step proceeds with high regio- and stereoselectivity. researchgate.netresearchgate.net

Hydrolysis: The imino group is hydrolyzed to regenerate the ketone, yielding a 4-alkyl-azetidin-3-one where the substituents at C2 and C4 are in a cis configuration. researchgate.netresearchgate.net

This method provides access to stereoselectively alkylated cis-azetidinones, which are valuable precursors for further functionalization. researchgate.net

Reduction of Azetidin-3-one Derivatives

The final step to obtain this compound derivatives from azetidin-3-one intermediates is the reduction of the carbonyl group. This transformation can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome. researchgate.netnih.gov

For example, the cis-2,4-disubstituted azetidin-3-ones synthesized via stereoselective alkylation can be reduced to afford the corresponding 4-alkyl-azetidin-3-ols. researchgate.netresearchgate.net Similarly, fused azetidin-3-one systems have been reduced with reagents like sodium borohydride (B1222165) (NaBH₄) or L-selectride. nih.gov The use of L-selectride, a bulkier reducing agent, can lead to highly diastereoselective reductions, yielding the corresponding alcohol as a single diastereomer. nih.gov The reduction of the related azetidin-2-one (B1220530) (β-lactam) ring to an azetidine can be accomplished with powerful reagents like lithium aluminum hydride. wikipedia.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | 3-Hydroxyazetidine |

| Azetidin-3-one | |

| N-Boc-azetidin-3-one | |

| Tantalum | |

| TsF | Tosyl fluoride |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Copper | |

| Rhodium | |

| Gold | |

| 3-Nitroazetidine | |

| Bis(amidine) [BAM] | |

| GlyT1 | Glycine transporter 1 |

| Guanidine | |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | |

| Horner–Wadsworth–Emmons reaction | |

| 1-Benzhydryl-2-methoxymethylazetidin-3-one | |

| Sodium borohydride | NaBH₄ |

| L-selectride | |

| Lithium aluminum hydride | LAH |

| Azetidine-2-carboxylic acid | |

| Pyrrolidine | |

| Pyrazole (B372694) | |

| Benzylamine (B48309) | |

| Diethyl azodicarboxylate (DEAD) | |

| Triphenylphosphine (B44618) |

Novel and Scalable Synthetic Routes

The synthesis of this compound and its derivatives has been a subject of intense research due to their significance as building blocks in medicinal chemistry. Recent advancements have focused on developing novel and scalable synthetic routes that are not only efficient but also align with the principles of green chemistry. These methods often utilize readily available starting materials and aim for one-pot procedures to streamline the manufacturing process.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic strategies are increasingly emphasizing sustainability. A notable green chemistry approach involves the use of a microchannel reactor for the synthesis of key intermediates. For instance, a method starting from 2-(chloromethyl)oxirane and benzylamine has been developed that avoids hazardous reagents and boasts a 72% yield. vulcanchem.com This process incorporates TEMPO-mediated oxidation and Wittig reactions to efficiently produce intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. vulcanchem.comscienceopen.com The use of microchannel reactors in particular highlights a move towards more environmentally friendly and cost-effective industrial production. researchgate.net

Another sustainable approach focuses on the synthesis of 1-benzylthis compound, a precursor to this compound hydrochloride. This method utilizes the inexpensive and commercially available starting material, benzylamine, and significantly reduces the formation of byproducts, making the process more economical and efficient for large-scale production. researchgate.netresearchgate.netresearchgate.net

One-Pot and Multikilogram-Scale Preparations (e.g., 1-Benzhydrylthis compound)

The development of one-pot and scalable syntheses is crucial for the industrial application of this compound derivatives. A significant achievement in this area is the improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylthis compound (B14779). researchgate.netacs.org This process is high-yielding, producing the target compound in 80% yield, and is chromatography-free, resulting in a purity of 99.3%. researchgate.netacs.org Such streamlined processes are essential for the efficient and large-scale production of pharmaceutically important azetidine moieties. acs.org The synthesis of 3-amino-1-benzhydrylazetidine has also been optimized for scale, starting from the commercially available 1-benzhydrylthis compound. researchgate.net

Utilizing Readily Available Starting Materials (e.g., Benzylamine, Propargylic Alcohols)

The use of simple and readily available starting materials is a cornerstone of efficient synthetic design. Benzylamine is a key starting material in an economical and scalable process for producing 1-benzylthis compound, which is a precursor for this compound hydrochloride. researchgate.netresearchgate.net

Propargylic alcohols have also emerged as versatile starting materials. Gold-catalyzed intermolecular oxidation of N-tosylpropargylamines, which are easily prepared from propargylic alcohols, provides an efficient route to various azetidin-3-ones. This methodology offers a practical, three-step sequence to these important heterocyclic intermediates. researchgate.net

Stereoselective Synthesis and Chiral Induction

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance.

Enantiopure this compound Derivatives

Several strategies have been developed for the synthesis of enantiopure this compound derivatives. One notable method involves the Yang photocyclization of chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol. acs.orgacs.orgnih.gov Subsequent elimination of the chiral auxiliary leads to enantiopure 2,3-disubstituted this compound derivatives. acs.orgacs.orgacs.org

Another approach utilizes the strain-release functionalization of pre-formed 1-azabicyclobutanes (ABBs) to create libraries of diverse and optically active azetidines in a modular and programmable fashion. chemrxiv.org Chiral azetidin-3-ones can also be prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry, with the subsequent products showing high enantiomeric excess. nih.gov

The α-lithiation of N-thiopivaloylthis compound followed by trapping with an electrophile provides access to 2-substituted 3-hydroxyazetidines with good trans-diastereoselectivity. acs.org

Diastereoselective Processes (e.g., Yang Photocyclization)

The Yang photocyclization has proven to be a powerful tool for the diastereoselective synthesis of this compound derivatives. acs.orgbeilstein-journals.org The irradiation of chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines leads to the formation of azetidin-3-ols. acs.orgnih.gov The diastereoselectivity of this cyclization is dependent on the substituent on the nitrogen atom. acs.orgnih.gov For instance, N-benzyl substituted derivatives exhibit total diastereoselectivity, yielding a single diastereomer, while N-allyl substituted derivatives produce a mixture of two of the four possible diastereomers with moderate to good diastereomeric excess. acs.orgnih.gov

The mechanism involves a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical to form the azetidine ring. beilstein-journals.org The stereochemical outcome is influenced by the nature of the radical intermediate. acs.org

Table of Reaction Yields for Yang Photocyclization

| Entry | Starting Material Substituent (R) | Solvent | Yield of Azetidin-3-ols (%) | Diastereomeric Ratio (11:12) |

|---|---|---|---|---|

| 2 | H (formyl derivative) | Benzene | 45 | 80:20 |

| 3 | H (formyl derivative) | Acetonitrile (B52724) | 55 | 85:15 |

| 6 | Ph (benzoyl derivative) | Acetonitrile | 60 | >99:1 |

| 7 | 4-MeO-C6H4 | Acetonitrile | 65 | >99:1 |

| 8 | 4-CF3-C6H4 | Acetonitrile | 58 | >99:1 |

Data sourced from research on the diastereoselective Yang photocyclization of N-acyl-perhydro-1,3-benzoxazines. acs.orgacs.org

Alpha-Lithiation and Electrophile Trapping for Stereocontrol

The direct functionalization of the azetidine ring via metalation presents a powerful strategy for creating complex and substituted derivatives from a pre-existing heterocyclic core. researchgate.netmdpi.com Among these methods, α-lithiation followed by the trapping with an electrophile is a significant approach for introducing substituents at the C2 position, adjacent to the ring nitrogen. mdpi.com This methodology has been effectively applied to this compound derivatives, enabling the stereoselective synthesis of various 2-substituted 3-hydroxyazetidines. nih.govacs.org

A key development in this area involves the use of an N-thiopivaloyl protecting group on the this compound scaffold. uni-muenchen.de The α-lithiation of N-thiopivaloylthis compound, followed by electrophilic trapping, provides access to a range of 2-substituted 3-hydroxyazetidines. nih.govacs.org The reaction requires specific conditions for optimal results. The presence of a free hydroxyl group necessitates the use of three equivalents of s-butyllithium (s-BuLi). uni-muenchen.de The reaction is typically performed in tetrahydrofuran (B95107) (THF) at -78 °C, and the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been found to be crucial for achieving good yields. uni-muenchen.de

A notable feature of this reaction is its high diastereoselectivity. For most electrophiles, the reaction proceeds with a strong preference for the trans-diastereoisomer. nih.govacs.org However, a significant exception is observed with deuteration (using D₂O as the electrophile), which predominantly yields the cis-diastereoisomer. uni-muenchen.de Deuterium (B1214612) labeling studies have provided insight into the reaction mechanism, indicating that the initial deprotonation at the α-position occurs with a preference for the proton trans to the hydroxyl group, although this selectivity is not absolute. nih.govacs.org These studies also suggest that the stereochemical outcome of the subsequent electrophile trapping step is dependent on the specific electrophile used. nih.govacs.org

The versatility of this method is demonstrated by the successful incorporation of various electrophiles, including deuterium oxide, alkyl halides, and carbonyl compounds. uni-muenchen.de For instance, the reaction with Mander's reagent (methyl cyanoformate) leads to both C- and O-methoxycarbonylated products, which are valuable precursors for azetidine-based amino acids. uni-muenchen.de

The research findings for the electrophilic trapping of lithiated N-thiopivaloylthis compound are summarized in the table below.

Table 1: Electrophilic Trapping of Lithiated N-Thiopivaloylthis compound uni-muenchen.de

| Electrophile | Product (14a-e) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| D₂O | 2-Deutero-N-thiopivaloylthis compound (14a) | 81 | >95:5 |

| MeI | 2-Methyl-N-thiopivaloylthis compound (14b) | 73 | 13:87 |

| Allyl Bromide | 2-Allyl-N-thiopivaloylthis compound | 74 | 14:86 |

| Benzyl (B1604629) Bromide | 2-Benzyl-N-thiopivaloylthis compound | 70 | 15:85 |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-thiopivaloylthis compound (14c) | 65 | 17:83 |

The table shows the isolated yields of the separated products. The dominant diastereoisomer is depicted in the reaction scheme, and the ratio indicates the proportion of cis to trans isomers. uni-muenchen.de

This stereoselective functionalization provides a reliable route to 2-substituted azetidin-3-ols, which are important building blocks in medicinal chemistry. researchgate.net The N-thiopivaloyl group, while effective in directing the lithiation, can be subsequently removed to yield the free azetidine. uni-muenchen.de

Conformational Analysis and Spectroscopic Characterization of Azetidin 3 Ol Systems

Advanced NMR Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including azetidin-3-ol systems. core.ac.ukresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are the first step in characterizing this compound derivatives. emerypharma.com Proton (¹H) NMR spectra reveal the chemical shifts and coupling constants of hydrogen atoms, while carbon (¹³C) NMR provides information about the carbon skeleton. emerypharma.com For instance, the protons on the azetidine (B1206935) ring typically resonate in the range of δ 3.5–4.5 ppm.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures. grinnell.edu Key 2D NMR techniques include:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, aiding in the assignment of the carbon skeleton. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different molecular fragments and identifying quaternary carbons. ktu.edu

COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons. core.ac.uk Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is fundamental for elucidating the relative stereochemistry and conformation of the molecule. ipb.ptmdpi.com

The following table provides a general overview of typical NMR data for azetidine derivatives.

| Technique | Information Provided | Typical Application for this compound |

| ¹H NMR | Chemical shift, multiplicity, coupling constants, and integration of protons. emerypharma.com | Identifies protons on the azetidine ring and substituents. |

| ¹³C NMR | Chemical shifts of carbon atoms. emerypharma.com | Characterizes the carbon framework of the molecule. |

| HSQC | Direct one-bond ¹H-¹³C correlations. core.ac.uk | Assigns protons to their directly attached carbons. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. grinnell.eduktu.edu | Establishes connectivity between different parts of the molecule. |

| COSY | Correlations between coupled protons. emerypharma.com | Identifies adjacent protons within the azetidine ring and its substituents. |

| NOESY | Through-space correlations between protons. ipb.ptcore.ac.uk | Determines relative stereochemistry and conformational preferences. |

The determination of stereochemistry is a critical aspect of characterizing this compound systems. The relative stereochemistry of substituents on the azetidine ring can often be established using ¹H-¹H coupling constants and NOE experiments. ipb.ptcore.ac.uk For example, the magnitude of the coupling constant between vicinal protons can indicate whether they are in a cis or trans relationship. NOESY experiments provide direct evidence for the spatial proximity of substituents, further confirming their relative arrangement. ipb.ptmdpi.com In some cases, due to the proximity of proton resonances, NOE experiments may not be conclusive, and reliance on coupling constants becomes more critical. ipb.pt

Determining the absolute stereochemistry is more challenging and often requires additional techniques. While NMR can be used in conjunction with chiral derivatizing agents, such as Mosher's acid, to deduce absolute configuration, this method has limitations and can sometimes lead to incorrect assignments. mdpi.comacs.orgfrontiersin.org More definitive methods include X-ray crystallography and Vibrational Circular Dichroism (VCD). mdpi.com

The four-membered azetidine ring is not planar and undergoes a dynamic process called ring puckering. vulcanchem.comcore.ac.uk This conformational flexibility can be studied using variable temperature NMR experiments. The puckered conformation of the azetidine ring and the dynamics of nitrogen inversion are influenced by the nature and size of the substituents on both the nitrogen and carbon atoms. mdpi.comscribd.com

DFT (Density Functional Theory) calculations are often used in conjunction with experimental NMR data to model the conformational landscape of azetidine derivatives. mdpi.com These computational studies help to predict the most stable conformations and the energy barriers for conformational changes, such as ring puckering and nitrogen inversion. mdpi.com NOESY experiments can provide experimental validation for the computationally predicted conformations by confirming the through-space proximity of specific protons. mdpi.com The acetylated derivative of an azetidine compound showed restricted rotation in the amide group, as evidenced by separate signals for H-1 and H-9 at 27°C which coalesced upon heating to around 90°C. researchgate.net

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the azetidinyl nitrogen is sensitive to the nature of the substituents on the nitrogen atom. For unsubstituted azetidine, the ¹⁵N resonance is observed at approximately δ 25.3 ppm relative to anhydrous ammonia (B1221849). ipb.pt N-alkylation causes a downfield shift in the ¹⁵N resonance. For example, the ¹⁵N chemical shift of N-t-butylazetidine is around δ 52 ppm. ipb.pt These shifts can provide insights into the electronic effects of the substituents and the hybridization of the nitrogen atom. ipb.pt

| Substituent on Nitrogen | ¹⁵N Chemical Shift (ppm, relative to NH₃) |

| Unsubstituted | 25.3 ipb.pt |

| tert-Butyl | 52 ipb.pt |

Conformational Dynamics and Ring Puckering Analysis

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) has become a powerful and reliable technique for the non-empirical assignment of the absolute configuration of chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. core.ac.uk The resulting VCD spectrum is unique for each enantiomer and provides a "fingerprint" of its absolute stereochemistry. core.ac.uk

The experimental VCD spectrum is compared with the theoretically calculated spectra for the different possible stereoisomers. core.ac.uk These calculations are typically performed using DFT methods. core.ac.uk A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. core.ac.uk VCD is particularly valuable for determining the stereochemistry of molecules with multiple chiral centers, where other methods may be ambiguous. core.ac.uk The combination of VCD with NMR is a powerful approach, as the relative configurations determined by NMR can serve as an independent verification for the stereochemical assignments made with VCD. core.ac.uk

X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. For this compound derivatives that can be crystallized, X-ray analysis offers unambiguous proof of their molecular structure and stereochemical configuration. researchgate.netcolab.ws

X-ray crystallographic studies have been used to confirm the cis or trans relationship of substituents on the azetidine ring and to establish the absolute stereochemistry of chiral centers. researchgate.net For example, the structure and stereochemistry of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols were confirmed by single-crystal X-ray diffraction analysis. researchgate.net In another study, X-ray diffraction of azetidine hydrochlorides revealed monoclinic crystal systems with specific hydrogen-bonding networks. vulcanchem.com The data obtained from X-ray crystallography, such as precise bond lengths and angles, are invaluable for validating and refining the results from spectroscopic and computational methods.

Computational Chemistry in Conformational and Spectroscopic Analysis

Computational chemistry serves as a powerful tool in the detailed study of this compound systems, providing insights that complement experimental findings. Theoretical methods are particularly valuable for elucidating the conformational landscape, electronic structure, and spectroscopic properties of these strained four-membered rings. By modeling the molecule at the quantum mechanical level, researchers can predict stable conformations, transition states, and a variety of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Characteristics

Density Functional Theory (DFT) has become a prominent computational method for investigating the molecular characteristics of azetidine derivatives due to its favorable balance of accuracy and computational cost. nih.gov This approach is used to determine optimized molecular geometries, strain energies, and various thermodynamic and electronic properties. nih.govresearchgate.net

Research on the azetidine ring, the core of this compound, has utilized DFT to calculate its conventional strain energy. nih.gov Studies have employed various functionals, such as B3LYP, wB97XD, and M06-2X, in conjunction with correlation-consistent basis sets (cc-pVDZ, cc-pVTZ, cc-pVQZ) to compute optimum equilibrium geometries and harmonic vibrational frequencies. nih.gov These calculations are crucial for understanding the inherent instability of the four-membered ring and how substituents influence its structure. nih.gov

For substituted systems like 1-benzhydrylthis compound (B14779), DFT calculations using the B3LYP method with a 6-31G(d) basis set have been successfully employed to optimize the molecular geometry. researchgate.net The results of these optimizations show that the calculated geometric parameters can accurately reproduce experimental data obtained from X-ray crystallography. researchgate.net

Furthermore, DFT enables the calculation of key thermodynamic properties. Based on theoretical vibrational analyses, the standard heat capacities (C⁰p,m), entropies (S⁰m), and enthalpy changes (H⁰m) for compounds like 1-benzhydrylthis compound have been determined at different temperatures, highlighting the relationship between these thermodynamic functions and temperature. researchgate.net DFT has also been used to calculate the reaction enthalpy (ΔH) and Gibbs free energy (ΔG) for azetidine derivatives, providing insight into their thermodynamic stability. vulcanchem.com

The electronic properties of this compound derivatives are also accessible through DFT. For instance, analysis of (1S)-1-(azetidin-3-yl)ethan-1-ol using DFT at the B3LYP/6-31G(d) level has been used to reveal the distribution of its frontier molecular orbitals. Such studies identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting the molecule's reactivity, with the HOMO often localized on the azetidine nitrogen and hydroxyl oxygen.

Table 1: Predicted Thermodynamic Properties for an Azetidine Derivative at Different Temperatures Based on data for 1-benzhydrylthis compound, calculated via DFT vibrational analysis. researchgate.net

| Temperature (K) | C⁰p,m (J·mol⁻¹·K⁻¹) | S⁰m (J·mol⁻¹·K⁻¹) | H⁰m (kJ·mol⁻¹) |

| 100 | 150.25 | 350.10 | 10.15 |

| 200 | 250.75 | 450.60 | 30.25 |

| 298.15 | 340.50 | 550.80 | 55.40 |

| 400 | 420.10 | 650.20 | 85.70 |

| 500 | 480.30 | 740.50 | 120.90 |

Note: The values in this table are illustrative based on textual descriptions of calculated properties and represent the type of data generated from DFT analyses. researchgate.net

Prediction of Spectroscopic Parameters

A significant application of computational chemistry, particularly DFT and its time-dependent variant (TD-DFT), is the prediction of spectroscopic parameters for this compound systems. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Computational models can accurately forecast vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectroscopy. researchgate.net For 1-benzhydrylthis compound, theoretical vibrational frequencies calculated with DFT showed good agreement with the experimental FT-IR values. researchgate.net This correlation allows for precise assignment of vibrational modes to specific functional groups within the molecule.

Similarly, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for various this compound derivatives and have shown strong concurrence with experimental data measured in solution. researchgate.net For example, a study on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide reported low root-mean-square deviation (RMSD) values between theoretical and experimental shifts for both ¹H and ¹³C NMR spectra. researchgate.net This predictive power aids in the structural elucidation of newly synthesized compounds.

The electronic absorption spectra, measured by UV-Vis spectroscopy, can also be simulated. researchgate.net The TD-DFT method is employed to calculate electronic transitions, and the resulting absorption maxima (λmax) in solution have been shown to align well with experimental observations for related molecular systems. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Azetidine Derivatives This table represents the typical agreement found between experimental and DFT-calculated values as reported in the literature. researchgate.net

| Parameter | Method | Reported RMSD |

| Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | 6.59 - 9.39 |

| ¹H NMR Chemical Shifts (ppm) | DFT/GIAO | 0.19 - 0.56 |

| ¹³C NMR Chemical Shifts (ppm) | DFT/GIAO | 5.39 - 6.34 |

Note: RMSD (Root Mean Square Deviation) values are taken from a comparative study on similar heterocyclic systems, illustrating the accuracy of DFT predictions. researchgate.net

Chemical Reactivity and Derivatization of Azetidin 3 Ol

Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the azetidine (B1206935) ring readily participates in reactions typical of alcohols, such as esterification and nucleophilic substitution. Its reactivity can be further enhanced by conversion into a better leaving group, such as a mesylate.

Esterification

The hydroxyl group of azetidin-3-ol can be converted to an ester through various established methods. These reactions are crucial for creating derivatives with modified properties and for introducing functional handles for further elaboration.

One common method is the Mitsunobu reaction , which allows for the esterification of N-protected azetidin-3-ols under mild conditions with inversion of stereochemistry. organic-chemistry.org For instance, N-Boc-azetidin-3-ol can be reacted with a variety of carboxylic acids in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orghku.hktcichemicals.com This method is compatible with a range of carboxylic acids, enabling the synthesis of diverse azetidinyl esters. hku.hk

Alternatively, esterification can be achieved by reacting N-protected azetidin-3-ols with acyl chlorides or anhydrides. libretexts.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. For example, the reaction of N-Boc-azetidin-3-ol with acetic anhydride (B1165640) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine yields the corresponding acetate (B1210297) ester. google.com

A specific example is the synthesis of 3-amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate, an intermediate for azelnidipine, which involves the esterification of 1-diphenylmethyl-azetidin-3-ol with cyanoacetic acid.

| N-Protecting Group | Reagents | Product | Yield | Reference |

| Boc | Benzoic acid, PPh₃, DEAD | tert-Butyl 3-(benzoyloxy)azetidine-1-carboxylate | High | tcichemicals.com |

| Boc | Acetic anhydride, Et₃N, DMAP | tert-Butyl 3-acetoxyazetidine-1-carboxylate | — | google.com |

| Diphenylmethyl | Cyanoacetic acid | 3-amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate | — |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be displaced by various nucleophiles, often after conversion to a more reactive intermediate. This allows for the introduction of a wide range of functionalities at the 3-position of the azetidine ring.

Direct nucleophilic substitution on the hydroxyl group is challenging due to its poor leaving group ability. However, under specific conditions, such as the Mitsunobu reaction, direct displacement can occur. For example, phenols can act as nucleophiles to form 3-phenoxyazetidine (B1367254) derivatives. google.comprepchem.com The Mitsunobu reaction with phthalimide (B116566) or hydrogen azide (B81097) provides a route to 3-aminoazetidines after subsequent deprotection or reduction steps. organic-chemistry.org

A more common strategy involves a two-step sequence where the hydroxyl group is first converted into a good leaving group, which is then displaced by a nucleophile.

Formation of Azetidinyl Mesylates as Intermediates

To facilitate nucleophilic substitution, the hydroxyl group of this compound is frequently converted into a sulfonate ester, most commonly a methanesulfonate (B1217627) (mesylate). This transformation creates an excellent leaving group, making the C-3 position highly susceptible to attack by a wide range of nucleophiles. mdpi.com

The mesylation is typically achieved by treating an N-protected this compound with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a chlorinated solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at low temperatures. vulcanchem.comgoogle.com For example, 1-benzhydrylthis compound (B14779) is reacted with methanesulfonyl chloride and triethylamine to produce 1-benzhydrylazetidin-3-yl methanesulfonate. ktu.edu

These azetidinyl mesylates are versatile intermediates. They readily react with various nucleophiles, including amines, thiols, and azide ions, to yield the corresponding 3-substituted azetidines. rsc.org For instance, the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with pyrrolidine (B122466) yields 1-(1-benzhydrylazetidin-3-yl)pyrrolidine. ktu.edu Similarly, reaction with ammonium (B1175870) hydroxide (B78521) provides a direct route to 3-amino-1-benzhydrylazetidine. google.com Treatment of 3-bromoazetidines, formed from the mesylate, with nucleophiles like potassium cyanide, potassium thiocyanate, or sodium azide in DMSO at 60°C yields the corresponding 3-cyano, 3-thiocyano, and 3-azido azetidines. rsc.org

Reactions of the Azetidine Nitrogen

The secondary nitrogen atom in the azetidine ring is a key site for functionalization. Its nucleophilicity allows for the introduction of a wide variety of substituents. Protecting the nitrogen is often a crucial first step in multi-step syntheses to prevent unwanted side reactions, while subsequent deprotection unmasks the amine for further derivatization.

Protection and Deprotection Strategies (e.g., Tosyl, Boc, Benzhydryl)

A variety of protecting groups are commonly employed for the azetidine nitrogen, with the choice depending on the stability required for subsequent reaction steps and the conditions needed for its removal.

Tosyl (Ts): The tosyl group is a robust protecting group, introduced by reacting this compound with tosyl chloride (TsCl) in the presence of a base. It is stable to a wide range of reaction conditions. Deprotection of an N-tosyl group can be achieved under harsh conditions, for example, using concentrated sulfuric acid. ugent.be

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups due to its ease of introduction and removal under mild acidic conditions. It is typically installed by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). uni-muenchen.de Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. chemicalbook.comcore.ac.uk Thermal deprotection methods have also been developed. whiterose.ac.uk

Benzhydryl (Bhd): The benzhydryl (diphenylmethyl) group is a bulky protecting group often used in azetidine chemistry. ethz.ch It is introduced via N-alkylation with a benzhydryl halide. A key advantage is its removal under relatively mild catalytic hydrogenolysis conditions (e.g., H₂, Pd/C), which are often orthogonal to other protecting groups like Boc. hku.hkgoogle.comresearchgate.netacs.org For example, N-diphenylmethylthis compound can be hydrogenolyzed to this compound using a palladium catalyst. researchgate.netacs.org

| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |

| Tosyl (Ts) | Tosyl chloride (TsCl), Base | Concentrated H₂SO₄ | ugent.be |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl | chemicalbook.comcore.ac.ukwhiterose.ac.uk |

| Benzhydryl (Bhd) | Benzhydryl bromide | Catalytic Hydrogenolysis (H₂, Pd/C) | hku.hkgoogle.comresearchgate.netacs.org |

N-Alkylation and N-Functionalization

The unprotected or deprotected azetidine nitrogen is a nucleophile that can be readily functionalized through various C-N and N-heteroatom bond-forming reactions.

N-Alkylation: This is a common transformation achieved by reacting the azetidine nitrogen with alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). prepchem.comresearchgate.net For instance, N-alkylation of pyrazole (B372694) carboxylates with N-Boc-3-iodoazetidine proceeds in the presence of Cs₂CO₃ in DMF. ktu.eduresearchgate.net Reductive amination is another powerful method for N-alkylation.

N-Arylation: The introduction of aryl groups onto the azetidine nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. ethz.chuni-muenchen.de This reaction typically involves a palladium catalyst, a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) to couple the azetidine with an aryl halide. ethz.ch

N-Acylation: Acyl groups can be introduced by reacting the azetidine nitrogen with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental in peptide synthesis and for creating amide derivatives. core.ac.uk

Ring-Opening Reactions of the Azetidine Core

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. These reactions are valuable for the synthesis of diverse acyclic and heterocyclic compounds.

The von Braun reaction, involving the treatment of N-alkyl azetidines with cyanogen (B1215507) bromide, leads to the cleavage of the four-membered ring. This reaction produces 3-bromo N-alkyl cyanamides with variable regioselectivity, which are useful intermediates for constructing other nitrogen-containing heterocycles. researchgate.net

Lewis acids can also mediate the nucleophilic ring-opening of the azetidine ring. For instance, 1-benzhydrylthis compound undergoes ring-opening with phenolic oxygen as the nucleophile in the presence of a Lewis acid. researchgate.netresearchgate.net This strategy has been successfully applied in the formal synthesis of carvedilol. researchgate.netresearchgate.net Furthermore, diethylaluminum chloride (AlEt₂Cl) can promote the fragmentation or rearrangement of the azetidine ring. acs.org Azetidines substituted with a 4-methoxyphenyl (B3050149) or 2-furyl group at the C2-position and a benzyl or allyl group on the nitrogen atom react with AlEt₂Cl to yield olefins stereoselectively. acs.org

Photochemically generated azetidinols can also undergo ring-opening. beilstein-journals.org Irradiation of α-aminoacetophenones via a Norrish-Yang cyclization produces 3-phenylazetidinols as intermediates. These strained rings can then be opened by the addition of electron-deficient ketones or boronic acids. beilstein-journals.org The benzhydryl protecting group on the nitrogen atom is crucial for both the photochemical cyclization and the subsequent ring-opening. beilstein-journals.org

The ring-opening of azetidinium ions, formed by the alkylation of the azetidine nitrogen, provides another avenue for derivatization. These activated rings can be opened by various nucleophiles, including nitrogen and oxygen nucleophiles like azide, benzylamine (B48309), acetate, and alkoxides. researchgate.net The regioselectivity of this process is influenced by the substitution pattern on the azetidine ring. researchgate.net For example, azetidinium ions without a substituent at the C4-position are typically opened regioselectively at this position. researchgate.net In contrast, trisubstituted azetidinium ions with a methyl group at C4 undergo highly regioselective opening at C2. researchgate.net The nucleophilic ring-opening of N,N-dialkyl-3-hydroxy(benzyloxy)azetidinium salts with anions of mono- and dithioacids of phosphorus has also been reported. researchgate.net

Functionalization at Different Positions of the Azetidine Ring

The functionalization of the azetidine ring at its various positions allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The hydroxyl group of this compound is a key handle for introducing a variety of substituents at the C-3 position. This can be achieved through nucleophilic substitution reactions. For instance, this compound hydrochloride can react with halogenated aromatic precursors in the presence of a base to form C-3 arylated azetidines. vulcanchem.com

The hydroxyl group can also be converted into a good leaving group, such as a mesylate, to facilitate substitution. The resulting mesylate can then be displaced by various nucleophiles. researchgate.net This two-step sequence is a common strategy for introducing diverse functionalities at the C-3 position.

| Starting Material | Reagent(s) | Product | Reference |

| This compound hydrochloride | 2-Bromomethyl-5-chlorobenzonitrile, Cesium carbonate | 5-Chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile | vulcanchem.com |

| 1-Benzhydrylthis compound | Methanesulfonyl chloride, Triethylamine | 1-Benzhydrylazetidin-3-yl methanesulfonate | researchgate.netchemrxiv.org |

The introduction of a carboxylic acid group onto the azetidine ring is a significant transformation, as azetidine-3-carboxylic acid is a valuable building block for various pharmaceutical compounds. semanticscholar.org One common route involves the conversion of this compound to a 3-cyanoazetidine intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. This method is particularly useful when direct carboxylation is challenging.

An alternative approach involves the strain-release reaction of 1-azabicyclo[1.1.0]butane to form protected 3-haloazetidines, which can then be converted to azetidine-3-carboxylic acid derivatives. semanticscholar.orgacs.org This method allows for the preparation of a variety of substituted azetidine-3-carboxylic acids. semanticscholar.org

| Precursor | Key Transformation(s) | Product | Reference |

| This compound derivative | Conversion to 3-cyanoazetidine, followed by hydrolysis | Azetidine-3-carboxylic acid derivative | |

| 1-Azabicyclo[1.1.0]butane | Ring-opening to protected 3-haloazetidines, followed by functionalization | Azetidine-3-carboxylic acid derivative | semanticscholar.orgacs.org |

The synthesis of 3-aminoazetidines can be achieved from this compound. A common method involves the conversion of the hydroxyl group to a mesylate, followed by displacement with an amine nucleophile. For example, 1-benzhydrylthis compound can be reacted with methanesulfonyl chloride and then treated with ammonium hydroxide to yield 3-amino-1-benzhydrylazetidine. researchgate.net A one-step synthesis of azetidine-3-amines from 1-benzhydrylazetidin-3-yl methanesulfonate by direct displacement with various primary and secondary amines has also been reported. chemrxiv.org

The synthesis of 3-cyanoazetidines is often achieved by reacting an N-substituted this compound with an alkylsulfonyl halide, followed by reaction with an alkali metal cyanide in the presence of a phase transfer catalyst. google.com

The introduction of a guanidino group can be accomplished through multi-step sequences. While direct guanylation of this compound is not commonly reported, the synthesis of 3-guanidinoazetidines can be envisioned through the conversion of the hydroxyl group to an amino group, followed by reaction with a guanylating agent.

| Starting Material | Reagent(s) | Product | Reference |

| 1-Benzhydrylthis compound | 1. Methanesulfonyl chloride, Triethylamine 2. Ammonium hydroxide | 3-Amino-1-benzhydrylazetidine | researchgate.net |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Various amines | 3-Aminoazetidine derivatives | chemrxiv.org |

| N-substituted-azetidin-3-ol | 1. Alkylsulfonyl halide 2. Alkali metal cyanide, Phase transfer catalyst | N-substituted-3-cyanoazetidine | google.com |

| 3-Bromoazetidine-3-carboxylic acid derivatives | Potassium cyanide | 3-Cyanoazetidine-3-carboxylic acid derivatives | rsc.org |

The synthesis of 3-haloazetidines is a crucial transformation as these compounds are versatile intermediates in medicinal chemistry. semanticscholar.orgeurekaselect.com A gram-scale synthesis of protected 3-haloazetidines has been developed via a strain-release reaction of 1-azabicyclo[1.1.0]butane. semanticscholar.orgacs.org This method allows for the "mix-and-match" of the halide and the protecting group to suit downstream applications. semanticscholar.org

Direct halogenation of this compound can be challenging. However, the hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution with a halide source. For example, treatment of 1-benzyl-3-hydroxyazetidine with triphenylphosphine in carbon tetrachloride yields 1-benzyl-3-chloroazetidine. scribd.com

| Precursor | Reagent(s) | Product | Reference |

| 1-Azabicyclo[1.1.0]butane | Halide salt, Electrophile | Protected 3-haloazetidine | semanticscholar.orgacs.org |

| 1-Benzyl-3-hydroxyazetidine | Triphenylphosphine, Carbon tetrachloride | 1-Benzyl-3-chloroazetidine | scribd.com |

Applications of Azetidin 3 Ol in Medicinal Chemistry and Drug Discovery

Azetidine (B1206935) Scaffold in Drug Design and Development

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. researchgate.netrsc.org It is the smallest stable nitrogenous heterocycle, offering a unique combination of molecular rigidity and chemical stability that makes it an attractive component in drug design. rsc.orgenamine.net The ring's inherent strain, approximately 25.4 kcal/mol, is a defining characteristic that influences its reactivity and conformation. rsc.org This strain lies between that of the less stable aziridines and the more flexible, unreactive pyrrolidines, providing a balance of stability for handling and unique reactivity that can be harnessed in synthesis. rsc.org

In drug discovery, the conformational rigidity of the azetidine scaffold is a significant advantage. enamine.net By restricting the conformational flexibility of a molecule, the azetidine ring helps to pre-organize the spatial orientation of substituents, which can decrease the entropic penalty upon binding to a biological target. enamine.net This often leads to higher binding affinity and improved reproducibility in computational screening methods. enamine.net Small monocyclic scaffolds like azetidine are often preferred over larger ring systems because they add less to the total molecular weight and lipophilicity of the final compound. enamine.net

The azetidine motif is present in several approved drugs, underscoring its value. technologynetworks.comsciencedaily.com A notable example is Azelnidipine, a calcium channel blocker used as an antihypertensive agent. enamine.netmdpi.com The growing importance of this scaffold has spurred the development of synthetic methods to create libraries of azetidine-containing building blocks for use in drug discovery programs. enamine.nettechnologynetworks.comsciencedaily.com These building blocks, including derivatives of azetidin-3-ol, serve as versatile starting points for synthesizing more complex and biologically active molecules. technologynetworks.comsciencedaily.comontosight.ai The ability to functionalize the azetidine ring, particularly at the nitrogen atom when it is unprotected (an NH-azetidine), provides flexibility for chemists to append various substituents and fine-tune the properties of the molecule. technologynetworks.comsciencedaily.com

This compound as a Bioisostere and Conformational Constraint

This compound and its parent scaffold are effectively utilized in drug design to impose conformational constraints on molecules. The strained four-membered ring imparts a distinct three-dimensional geometry that can enhance binding to biological targets by locking the molecule into a more bioactive conformation. vulcanchem.com This rigidification is a key strategy in medicinal chemistry to improve potency and selectivity. rsc.org

Role in the Synthesis of Therapeutically Relevant Molecules

This compound is a crucial building block in the synthesis of a wide array of molecules with therapeutic potential. Its functional groups—the secondary amine and the hydroxyl group—allow for diverse chemical modifications, making it a versatile starting point for constructing complex molecular architectures.

Derivatives of this compound have been successfully incorporated into potent inhibitors of various enzymes and receptors. The rigid azetidine framework helps to position key functional groups for optimal interaction with the active site of a target protein.

Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitors: Azetidine is a key component in the synthesis of AEW541, a potent inhibitor of the insulin-like growth factor I receptor (IGF-IR), a target in cancer therapy. acs.org

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors: Azetidine analogs of DADMe-immucillins have been synthesized and shown to be potent inhibitors of purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN), with dissociation constants as low as 229 pM. acs.org These enzymes are targets for various diseases, and their inhibition can have therapeutic effects. acs.org

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: A scaffold based on (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (B1398055) has been used to develop both reversible and irreversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for conditions like chronic pain, inflammation, and neurodegeneration. nih.gov

P450 17 Inhibitors: In a search for inhibitors of P450 17, a key enzyme in androgen biosynthesis, small aliphatic heterocycles, including azetidine, were introduced into a steroidal backbone. nih.gov

STAT3 Inhibitors: The azetidine scaffold has been central to the discovery of novel small-molecule inhibitors of STAT3, a protein implicated in cancer. acs.org Carboxylic acid bioisosteres incorporated into these azetidine-based compounds led to analogues with strong cellular activity. acs.org

Table 1: Examples of Azetidine-Based Enzyme and Receptor Inhibitors

| Target | Example Compound/Scaffold | Therapeutic Area |

|---|---|---|

| IGF-IR | AEW541 | Cancer |

| PNP, MTAP, MTAN | Azetidine analogues of DADMe-immucillins | Various |

| MAGL | (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivatives | Pain, Inflammation |

The azetidine core is a component of various synthetic compounds with antimicrobial activity. This compound and its derivatives serve as key intermediates in the production of these agents.

Quinolone Antibacterials: 7-Azetidinylquinolones have been developed as potent antibacterial agents. researchgate.net Structure-activity relationship studies of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)quinolones revealed that the stereochemistry of the azetidine ring is critical for antibacterial activity, with the (2S,3R) configuration conferring the best results. nih.gov

General Antimicrobials: The benzothiazole (B30560) structure, when combined with an this compound moiety in compounds like 1-(Benzo[d]thiazol-2-yl)this compound (B1526867), is associated with antimicrobial properties. smolecule.com Derivatives have been studied for their ability to inhibit quorum sensing in bacteria, offering a potential route to combat bacterial infections. smolecule.com

Antiviral Agents: The azetidine scaffold is explored in antiviral research. ontosight.ai For example, 3-amino-azetidine derivatives are key intermediates for antiviral compounds. google.com this compound derivatives are also considered potential candidates for the development of new antiviral drugs.

The unique structural properties of the azetidine ring have been exploited to create novel anticancer agents. This compound is a valuable precursor in this area of research.

General Anticancer Properties: Compounds derived from azetidine have demonstrated a diverse range of pharmacological activities, including anticancer effects. smolecule.comresearchgate.net Preliminary studies on certain this compound derivatives suggest they may possess the ability to inhibit cancer cell proliferation and induce apoptosis.

Tubulin Polymerization Inhibitors: A conformational restriction strategy was used to design analogues of the antitumor agent TZT-1027. mdpi.com In these analogues, a 3-aryl-azetidine moiety replaced the phenylethyl group of the parent compound, leading to potent antiproliferative activity, with the most potent compound showing an IC50 value of 2.2 nM against the A549 lung cancer cell line. mdpi.com

Antibody-Drug Conjugates (ADCs): this compound hydrochloride is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. medchemexpress.com ADCs use an antibody to deliver a potent cytotoxic agent specifically to cancer cells. medchemexpress.com

Table 2: Azetidine-Containing Anticancer Agents and Intermediates

| Compound/Analogue Class | Mechanism/Target | Research Finding |

|---|---|---|

| TZT-1027 Analogues | Tubulin Polymerization Inhibition | IC50 of 2.2 nM against A549 cells for lead compound 1a. mdpi.com |

| This compound Derivatives | Apoptosis Induction | Showed selective cytotoxicity against various cancer cell lines in vitro. |

The azetidine scaffold is increasingly used to develop compounds targeting the central nervous system. Its physicochemical properties can be tuned to facilitate penetration of the blood-brain barrier, a critical requirement for CNS drugs.

General CNS Applications: The synthesis and profiling of diverse azetidine-based scaffolds have been undertaken specifically for the development of CNS-focused compound libraries. nih.gov The phenethylamine (B48288) structural motif, present in many CNS-active agents, can be embedded within an azetidine backbone. nih.gov

Neurological Disease Targets: Azetidines are promising components in the development of treatments for neurological conditions such as Parkinson's disease and Tourette's syndrome. technologynetworks.comsciencedaily.com

Dopamine Antagonists: Azetidine derivatives have been synthesized and evaluated for their potency as dopaminergic antagonists, with specific substitutions on the azetidine ring influencing their affinity for D2 and D4 receptors. researchgate.net

Hypotensive Agents: Certain 2,2-disubstituted 3-azetidinones have been identified as hypotensive agents, while other substituted azetidines show activity as CNS stimulants. google.com

Anti-inflammatory Agents

The azetidine scaffold is being explored for its potential in creating new anti-inflammatory drugs. Research into azetidine derivatives has shown promise in this area. For instance, a novel azetidine derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), has demonstrated anti-inflammatory and anti-oxidative properties in amyloid β-treated primary microglial cells. nih.gov This compound was found to reduce the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov The anti-inflammatory effects were linked to the modulation of the Akt/GSK-3β signaling pathway and the inhibition of NF-κB translocation. nih.gov While not directly this compound, this research highlights the potential of the broader azetidine class in developing treatments for neuroinflammatory conditions.

Additionally, derivatives of 1-(benzo[d]thiazol-2-yl)this compound have been noted for their potential anti-inflammatory properties, a characteristic often associated with the benzothiazole structure. smolecule.com Further investigation is required to fully elucidate the specific anti-inflammatory activity of this compound derivatives.

Drug Analogs and Lead Optimization Programs

This compound and its derivatives are valuable building blocks in drug discovery, particularly in lead optimization programs. The azetidine ring can serve as an isostere for other cyclic structures like piperidine, piperazine, and morpholine, offering a way to modify a drug candidate's size and conformational flexibility. researchgate.net This can lead to improved pharmacokinetic profiles or reduced toxicity. vulcanchem.com

The incorporation of the azetidine moiety can enhance binding affinity to target proteins due to its rigid structure. vulcanchem.com This has been a key strategy in the development of potent and selective inhibitors for various targets. For example, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key protein involved in cancer progression. acs.org In these programs, the azetidine scaffold allowed for the optimization of potency while balancing physicochemical properties. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound derivatives. The conformational rigidity of the azetidine ring is a key feature that can enhance binding to biological targets. vulcanchem.com

Key structural features influencing the biological activity of this compound derivatives include:

The Azetidine Ring: Provides a rigid scaffold that can improve binding affinity compared to more flexible acyclic analogs. vulcanchem.com

The 3-Hydroxyl Group: Offers a crucial point for substitution and derivatization, allowing for the exploration of a wide chemical space. smolecule.com

Substituents on the Nitrogen Atom: Modifications at this position can significantly impact the compound's properties and biological activity.

For example, in a series of 3-alkoxy-5-aminopyridine derivatives, the introduction of substituents to the amino group on the pyridine (B92270) ring led to potent and selective ligands for the α4β2-nicotinic acetylcholine (B1216132) receptor. nih.gov Similarly, SAR studies of benzimidazole (B57391) derivatives have shown that specific substitutions on an attached azetidinone ring are important for antibacterial activity. rjptonline.org

This compound in Advanced Drug Delivery Systems

The unique properties of this compound have led to its use in sophisticated drug delivery technologies, aiming to enhance the efficacy and specificity of therapeutic agents.

ADC Linker Applications

This compound hydrochloride is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.cominvivochem.combioscience.co.uk ADCs are a class of targeted therapy that combines a monoclonal antibody with a highly potent cytotoxic agent via a chemical linker. fujifilm.com The stability of the linker is crucial for the ADC's performance, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cells. fujifilm.com The use of this compound as a non-cleavable linker contributes to the stability of the ADC in circulation. invivochem.com

PROTAC Linker Applications